Cas no 895448-37-0 (N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide)

N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide structure
895448-37-0 structure
商品名:N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide
CAS番号:895448-37-0
MF:C22H18N2O3S2
メガワット:422.519922733307
CID:6011133
PubChem ID:22584781

N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide
    • N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide
    • N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide
    • AKOS002065618
    • N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
    • F2536-0112
    • 895448-37-0
    • インチ: 1S/C22H18N2O3S2/c1-15-9-11-18(12-10-15)29(26,27)14-21(25)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
    • InChIKey: RRYIYPWWHZJZOG-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(C2=NC3=CC=CC=C3S2)=C1)(=O)CS(C1=CC=C(C)C=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 422.07588479g/mol
  • どういたいしつりょう: 422.07588479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 670
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 113Ų

N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2536-0112-20μmol
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2536-0112-4mg
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2536-0112-15mg
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2536-0112-5μmol
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2536-0112-10mg
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2536-0112-100mg
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2536-0112-10μmol
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2536-0112-2mg
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
2mg
$59.0 2023-05-16
A2B Chem LLC
BA71084-25mg
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0
25mg
$360.00 2024-04-19
Life Chemicals
F2536-0112-1mg
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
895448-37-0 90%+
1mg
$54.0 2023-05-16

N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide 関連文献

N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamideに関する追加情報

N-3-(1,3-Benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide: A Comprehensive Overview

N-3-(1,3-Benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide, also known by its CAS registry number 895448-37-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzothiazole moiety with a sulfonamide group, making it a subject of interest in both academic and industrial research. The benzothiazole ring system is known for its aromatic stability and versatile reactivity, while the sulfonamide group contributes to the compound's solubility and bioavailability.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and possibly oxidation or reduction steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, the use of transition metal catalysts has been reported to significantly improve the yield and purity of similar sulfonamides. These improvements are crucial for scaling up production in pharmaceutical settings.

From a pharmacological perspective, N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide exhibits interesting biological activities. Studies have shown that this compound demonstrates potent inhibitory effects on certain enzymes, making it a potential candidate for drug development in the treatment of diseases such as cancer and inflammatory disorders. The benzothiazole moiety is particularly noted for its ability to interact with protein targets due to its planar structure and electron-withdrawing properties.

Recent research has focused on understanding the mechanism of action of this compound at the molecular level. Using advanced computational techniques such as molecular docking and dynamics simulations, scientists have been able to predict how this compound binds to its target proteins. These studies have revealed that the sulfonamide group plays a critical role in stabilizing the interaction through hydrogen bonding and hydrophobic interactions. Furthermore, the methyl group attached to the benzene ring enhances lipophilicity, which is essential for crossing biological membranes.

The application of this compound extends beyond pharmacology into materials science. Its aromatic structure makes it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. The benzothiazole moiety has been shown to exhibit good charge transport properties, which are desirable in applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent breakthroughs in polymer chemistry have enabled the incorporation of such compounds into polymeric matrices, enhancing their electronic properties.

In terms of environmental impact, there is growing concern about the persistence and bioaccumulation potential of compounds like N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide. Research is currently underway to assess its degradation pathways under various environmental conditions. Preliminary findings suggest that microbial degradation plays a significant role in breaking down this compound; however, further studies are required to fully understand its environmental fate.

Looking ahead, the development of green chemistry approaches could revolutionize the synthesis and application of this compound. Techniques such as microwave-assisted synthesis and enzymatic catalysis offer environmentally friendly alternatives to traditional methods. These approaches not only reduce energy consumption but also minimize waste generation, aligning with global sustainability goals.

In conclusion, N-3-(1,3-benzothiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide (CAS No: 895448-37-0) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure endows it with valuable properties that continue to be explored through cutting-edge research methodologies. As our understanding of this compound deepens, it holds immense promise for advancing both therapeutic interventions and material innovations.

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